molecular formula C14H24N4O2 B7643031 N-(4-methoxybutan-2-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide

N-(4-methoxybutan-2-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide

Cat. No. B7643031
M. Wt: 280.37 g/mol
InChI Key: AIXVWOXOZIFTAB-UHFFFAOYSA-N
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Description

N-(4-methoxybutan-2-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide, also known as MP-10, is a novel synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MP-10 belongs to the class of piperidine carboxamide compounds and has been found to exhibit significant biological activity.

Mechanism of Action

The exact mechanism of action of N-(4-methoxybutan-2-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide is not fully understood. However, it has been found to modulate the activity of several key signaling pathways involved in inflammation, pain, and cell growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which are key mediators of inflammation. This compound has also been found to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been found to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. Additionally, this compound has been found to protect neurons from oxidative stress and reduce the accumulation of beta-amyloid, a key hallmark of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-methoxybutan-2-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide is its broad range of biological activity. It has been found to exhibit significant activity in a variety of disease models, making it a promising candidate for drug development. However, one of the limitations of this compound is its complex synthesis process, which makes it difficult to produce in large quantities. Additionally, more research is needed to fully understand the safety and toxicity of this compound before it can be used in clinical trials.

Future Directions

There are several potential future directions for research on N-(4-methoxybutan-2-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide. One area of interest is the development of more efficient synthesis methods to produce this compound in larger quantities. Another area of interest is the investigation of the safety and toxicity of this compound in animal models. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in a variety of diseases.

Synthesis Methods

The synthesis of N-(4-methoxybutan-2-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide involves a multi-step process that starts with the reaction of 4-methoxy-2-butanol with 1H-pyrazole-4-carboxylic acid to form the intermediate compound. This is followed by the reaction of the intermediate with piperidine-1-carboxylic acid to yield the final product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-(4-methoxybutan-2-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in a variety of diseases. It has been found to exhibit significant anti-inflammatory, analgesic, and anti-tumor activity. This compound has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(4-methoxybutan-2-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O2/c1-11(6-8-20-2)17-14(19)18-7-4-3-5-13(18)12-9-15-16-10-12/h9-11,13H,3-8H2,1-2H3,(H,15,16)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXVWOXOZIFTAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)NC(=O)N1CCCCC1C2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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